(E)-ethyl 4-(2-cyano-3-((4-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate
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Description
(E)-ethyl 4-(2-cyano-3-((4-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
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Scientific Research Applications
Cardiotropic Activity
A study by Mokrov et al. (2019) synthesized a series of compounds related to (E)-ethyl 4-(2-cyano-3-((4-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate and evaluated their cardiotropic activity. The most active compound demonstrated significant antiarrhythmic activity in various arrhythmia models (Mokrov et al., 2019).
Antimicrobial Activity
Fandaklı et al. (2012) reported on the antimicrobial activity of derivatives of this compound. They synthesized several new compounds and found that the Mannich bases showed good activity against microorganisms compared to ampicillin (Fandaklı et al., 2012).
Synthesis and Structure Studies
A study by Faizi et al. (2016) focused on the synthesis of a similar compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, analyzing its molecular structure and conformation (Faizi et al., 2016).
Antitumor and Antioxidant Activities
Bialy and Gouda (2011) explored the antitumor and antioxidant activities of derivatives of this compound. They synthesized new benzothiophenes and evaluated their potential in these areas, finding promising antioxidant activities (Bialy & Gouda, 2011).
Further Chemical Transformations and Syntheses
Additional research by Vasileva et al. (2018) and Başoğlu et al. (2013) demonstrated various chemical transformations of similar compounds, contributing to the broader understanding of their chemical properties and potential applications (Vasileva et al., 2018); (Başoğlu et al., 2013).
Properties
IUPAC Name |
ethyl 4-[(E)-2-cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-27-19(25)23-10-8-22(9-11-23)14-16(12-20)18(24)21-13-15-4-6-17(26-2)7-5-15/h4-7,14H,3,8-11,13H2,1-2H3,(H,21,24)/b16-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWPSZCQWKCNJX-JQIJEIRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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